Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 g/mol . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate can be used as a precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The synthesis protocol involves the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 . The compound’s structure can be represented by the canonical SMILES string: CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate are not detailed in the search results, it is noted that this compound can be used as a versatile precursor in the synthesis of related fused pyrimidine hybrids .Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.27 g/mol . It has a topological polar surface area of 93.4 Ų and a complexity of 250 . The compound has one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds .Scientific Research Applications
Synthesis of New Functionalized Thieno[2,3-b]pyridine
Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is used in the synthesis of new functionalized thieno[2,3-b]pyridine. This compound serves as a key intermediate in the formation of these complex heterocyclic structures .
Production of Pyrido[3’,2’:4,5]thieno[3,2-d][1,3]thiazine
This compound is also involved in the synthesis of pyrido[3’,2’:4,5]thieno[3,2-d][1,3]thiazine. These compounds have been synthesized as part of efforts to develop new heterocyclic systems .
Creation of Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines
Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is used in the synthesis of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines. These compounds are of interest due to their potential biological activities .
Microwave-Assisted Synthesis
This compound has been used as an effective precursor for microwave-assisted three-component synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids .
Biological Significance
The pyrimidine hybrids synthesized using Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate have demonstrated promising anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities .
Enzyme Inhibition
These pyrimidine hybrids also exhibit powerful inhibitory activity to acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase enzymes .
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 3-aminothieno[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUBMCXQOVJZFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate |
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